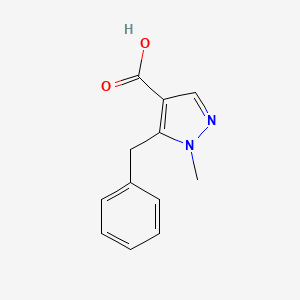
4-fluoro-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-fluoro-4-methylpentanoic acid” is a derivative of “4-methylpentanoic acid”, which is a carboxylic acid of five carbons with a methyl substitution at the fourth carbon . The “4-fluoro-4-methylpentanoic acid” has a fluorine atom replacing a hydrogen atom at the fourth carbon .
Synthesis Analysis
The synthesis of “4-fluoro-4-methylpentanoic acid” can be achieved through the process of decarboxylative fluorination . This process involves the use of transition metals and has been established as an indispensable tool in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-fluoro-4-methylpentanoic acid” consists of a carboxyl group, a methyl group, and a fluorine atom attached to the fourth carbon . The presence of the fluorine atom distinguishes it from "4-methylpentanoic acid" .
Chemical Reactions Analysis
The chemical reactions involving “4-fluoro-4-methylpentanoic acid” are primarily based on the process of decarboxylative fluorination . This process involves the use of transition metals and has been established as an indispensable tool in organic synthesis .
Mechanism of Action
The mechanism of action for the synthesis of “4-fluoro-4-methylpentanoic acid” involves the interaction of Ag(I) with Selectfluor to generate Ag(III)–F, which undergoes single electron transfer with a carboxylate to give a carboxyl radical and Ag(II)–F. Fast decarboxylation of the carboxyl radical produces the corresponding alkyl radical .
Future Directions
The future directions in the study and application of “4-fluoro-4-methylpentanoic acid” could involve further exploration of its synthesis methods, particularly the process of decarboxylative fluorination . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-4-methylpentanoic acid involves the introduction of a fluorine atom onto a pentanoic acid molecule. This can be achieved through a substitution reaction using a suitable fluorinating agent.", "Starting Materials": [ "4-methylpentanoic acid", "Fluorinating agent (e.g. hydrogen fluoride, fluorine gas, or a fluorinating reagent such as N-fluorobenzenesulfonimide)", "Solvent (e.g. dichloromethane, chloroform, or acetonitrile)", "Dehydrating agent (e.g. thionyl chloride or phosphorus pentoxide)", "Base (e.g. sodium hydroxide or potassium carbonate)" ], "Reaction": [ "4-methylpentanoic acid is dissolved in a suitable solvent and mixed with a dehydrating agent to form the corresponding acid chloride.", "The acid chloride is then treated with a fluorinating agent in the presence of a base to introduce a fluorine atom onto the molecule.", "The resulting product, 4-fluoro-4-methylpentanoyl chloride, is then hydrolyzed using a suitable base to form 4-fluoro-4-methylpentanoic acid." ] } | |
CAS RN |
1383116-40-2 |
Product Name |
4-fluoro-4-methylpentanoic acid |
Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



